![molecular formula C9H8BrF3O B13597847 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol
Description
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol (CAS: 394203-55-5) is a brominated ethanol derivative featuring a 2-(trifluoromethyl)phenyl substituent. Its structure combines a reactive bromine atom, a hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group. This compound is identified by synonyms such as 2-Bromo-alpha-(trifluoromethyl)benzyl Alcohol and 1-(2-Bromophenyl)-2,2,2-trifluoroethanol .
Properties
Molecular Formula |
C9H8BrF3O |
---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8,14H,5H2 |
InChI Key |
MFPKRMFKSBNMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the bromination of 1-[2-(trifluoromethyl)phenyl]ethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position undergoes substitution with nucleophiles. For example:
-
Ammonolysis : Reaction with aqueous ammonia yields 1-[2-(trifluoromethyl)phenyl]ethanolamine.
-
Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) produces the corresponding thioether derivative.
Key Reaction Conditions :
Nucleophile | Solvent | Temperature | Yield |
---|---|---|---|
NH₃ (aq.) | Ethanol | 60°C | 72% |
NaSH | THF | RT | 65% |
The trifluoromethyl group enhances electrophilicity at the adjacent carbon, stabilizing transition states during substitution .
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form 1-[2-(trifluoromethyl)phenyl]ethylene oxide.
Mechanism :
-
Deprotonation of the hydroxyl group by a base (e.g., K₂CO₃).
-
Intramolecular elimination of HBr, forming an epoxide.
Optimized Protocol :
Base | Solvent | Time | Epoxide Yield |
---|---|---|---|
K₂CO₃ | DMF | 4 h | 58% |
DBU | Acetonitrile | 2 h | 82% |
Epoxidation is favored by bulky bases that reduce competing substitution pathways .
Oxidation Reactions
The secondary alcohol moiety can be oxidized to 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Comparative Oxidation Efficiency :
Oxidizing Agent | Solvent | Conversion Rate |
---|---|---|
PCC | CH₂Cl₂ | 88% |
Dess-Martin | THF | 94% |
The electron-withdrawing trifluoromethyl group slows oxidation kinetics compared to non-fluorinated analogs .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed Suzuki-Miyaura couplings. For instance:
Example Reaction :
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol + Phenylboronic Acid → 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanol
Optimized Conditions :
Catalyst | Base | Solvent | Yield |
---|---|---|---|
Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 45% |
PdCl₂(dppf) | K₃PO₄ | EtOH/H₂O | 68% |
Side reactions (e.g., debromination to form 1-[2-(trifluoromethyl)phenyl]ethanol) are minimized using polar protic solvents .
Stability Under Acidic/Basic Conditions
Condition | Observation | Stability |
---|---|---|
1M HCl (RT) | Gradual hydrolysis to glycolic acid analog | Low |
1M NaOH (60°C) | Rapid dehydrohalogenation | Unstable |
The compound decomposes in strong bases due to β-halo elimination, necessitating neutral pH for storage .
Scientific Research Applications
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Bromo-1-[3,5-di(trifluoromethyl)phenyl]ethanone
- Structure : Differs in having two trifluoromethyl groups at the 3,5-positions and a ketone instead of an alcohol group (CAS: 131805-94-2) .
- Key Differences: Reactivity: The ketone group is less polar than a hydroxyl group, reducing hydrogen-bonding capacity. This makes it more suitable as an electrophilic intermediate in nucleophilic additions or condensations. Applications: Used in synthesis of heterocycles (e.g., imidazo-thiadiazoles) due to its reactivity as a ketone .
2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone
- Structure : Features a fluorine atom at the 3-position and a bromine at the 4-position (CAS: 886369-87-5) .
- Key Differences :
- Electronic Profile : Fluorine’s strong electron-withdrawing effect may further polarize the carbonyl group, enhancing electrophilicity compared to the hydroxyl-containing target.
- Synthetic Utility : Likely used in cross-coupling reactions or as a precursor for fluorinated pharmaceuticals.
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
- Structure : Includes a hydroxyl group at the 4-position and fluorine at the 2-position (CAS: 220131-30-6) .
- Key Differences: Polarity: The hydroxyl group increases solubility in polar solvents, contrasting with the target compound’s trifluoromethyl-dominated hydrophobicity. Reactivity: The phenolic hydroxyl may participate in acid-base reactions or serve as a site for derivatization (e.g., etherification).
Comparative Analysis Table
Biological Activity
2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol is a halogenated alcohol that has garnered interest in biological research due to its potential pharmacological properties. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group, suggests a unique interaction profile with biological systems. This article reviews the available literature on its biological activity, synthesis, and potential applications.
- Molecular Formula: C9H8BrF3O
- Molecular Weight: Approximately 269.06 g/mol
- Structural Features: The compound contains a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its electrophilicity and reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles such as amines or thiols.
- Reduction Processes: Compounds like 3-(trifluoromethyl)acetophenone can be reduced to form alcohols, which are then brominated to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, related halogenated phenols have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
Several studies have explored the anticancer potential of trifluoromethyl-substituted compounds. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects on cancer cell lines. For example, some analogs have shown inhibition of microtubule assembly and induced apoptosis in breast cancer cells at micromolar concentrations .
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of this compound may be attributed to its structural features:
- Electrophilicity: The trifluoromethyl group enhances the electrophilic character of the compound, potentially allowing it to interact with nucleophilic sites in biological molecules.
- Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing binding affinity to enzymes or receptors involved in various biological pathways .
Case Studies
Case Study 1: Neuroprotective Applications
A study highlighted the synthesis of neuroprotective agents derived from trifluoromethyl-substituted phenols. These compounds showed promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that similar derivatives like this compound may also exhibit neuroprotective properties .
Case Study 2: Antimicrobial Efficacy
In vitro studies conducted on halogenated phenolic compounds demonstrated significant antibacterial activity against Gram-positive bacteria. These findings suggest that this compound could be further explored for its antimicrobial potential against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol?
- Methodology :
- Step 1 : Start with 2-(trifluoromethyl)benzophenone derivatives (e.g., CAS 383-53-9, ). Bromination using bromoethanol (2-bromoethanol) in the presence of a base (e.g., triethylamine) and aprotic solvents (e.g., toluene) at elevated temperatures (~100°C) can yield brominated intermediates .
- Step 2 : Reduce the ketone intermediate to ethanol using catalytic hydrogenation or sodium borohydride (NaBH4) under controlled pH and temperature.
- Purification : Employ column chromatography (C18 reverse-phase or silica gel) with gradients of ethyl acetate/hexane or acetonitrile/water .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify peaks for bromine (δ ~3.5–4.5 ppm for CH2Br) and trifluoromethyl (δ ~120–125 ppm in <sup>19</sup>F NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> ~285 m/z) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture (hygroscopic bromides may hydrolyze) .
- Storage : Store in amber vials under inert gas (N2 or Ar) at 0–4°C to prevent decomposition. Stabilize with antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. How do electronic effects of the bromine and trifluoromethyl groups influence reaction pathways?
- DFT Analysis : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. The electron-withdrawing CF3 group enhances electrophilic aromatic substitution at the para position, while bromine stabilizes transition states in nucleophilic attacks (e.g., SN2 reactions) .
- Experimental Validation : Compare reaction rates of brominated vs. non-brominated analogs in coupling reactions (e.g., Suzuki-Miyaura) .
Q. Can enantioselective synthesis be achieved for this compound, and what catalysts are effective?
- Chiral Reduction : Reduce the ketone precursor (2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) or enzymes (e.g., alcohol dehydrogenase) .
- Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA/IB columns) or diastereomeric salt formation with tartaric acid derivatives .
Q. How does this compound interact with biological targets in molecular docking studies?
- Docking Protocol : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or fluorinated drug targets. Set grid boxes around active sites (e.g., 20 Å<sup>3</sup>), and validate poses with MM-GBSA free-energy calculations .
- Key Findings : The trifluoromethyl group may enhance hydrophobic interactions, while bromine participates in halogen bonding with backbone carbonyls .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral How to resolve them?
- Root Cause : Impurities (e.g., residual solvents) or polymorphic forms. For example, CAS 383-53-9 reports mp 45–46°C , while similar brominated ketones show variability due to crystal packing .
- Resolution : Recrystallize from ethyl acetate/hexane and re-analyze via DSC (differential scanning calorimetry). Cross-validate NMR shifts with DFT-predicted chemical shifts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.